Ethyl (2-hydroxy-2-methyl-4-(methylthio)butyl)carbamate
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Overview
Description
Ethyl (2-hydroxy-2-methyl-4-(methylthio)butyl)carbamate is a chemical compound with a complex structure that includes a carbamate group, a hydroxy group, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-hydroxy-2-methyl-4-(methylthio)butyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of ethyl carbamate with a suitable precursor that introduces the hydroxy, methyl, and methylthio groups under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as distillation and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-hydroxy-2-methyl-4-(methylthio)butyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbamate group can produce an amine.
Scientific Research Applications
Ethyl (2-hydroxy-2-methyl-4-(methylthio)butyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (2-hydroxy-2-methyl-4-(methylthio)butyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and carbamate groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The methylthio group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Ethyl (2-hydroxy-2-methyl-4-(methylthio)butyl)carbamate can be compared with other carbamate derivatives and compounds with similar functional groups. Some similar compounds include:
- Mthis compound
- Ethyl (2-hydroxy-2-methyl-4-(ethylthio)butyl)carbamate
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The presence of different substituents can significantly influence their properties and behavior in various contexts.
Biological Activity
Ethyl (2-hydroxy-2-methyl-4-(methylthio)butyl)carbamate, a carbamate derivative, has garnered attention for its potential biological activities and applications in various fields, including medicine and agriculture. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₉H₁₉NO₂S
- Molecular Weight : 189.32 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from related compounds.
The compound features a hydroxy group, a methylthio group, and a carbamate moiety that contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The hydroxy and carbamate groups can form hydrogen bonds with biological molecules, potentially influencing their activity. The methylthio group may enhance the compound's binding affinity and modulate its reactivity.
1. Enzyme Inhibition
Research indicates that carbamate derivatives, including this compound, can inhibit key enzymes such as acetylcholinesterase (AChE). This inhibition is significant in the context of neurotoxicity and pest control:
- Acetylcholinesterase Inhibition : Similar carbamates have shown varying degrees of AChE inhibition, which is critical for understanding their potential as insecticides or therapeutic agents .
3. Anticancer Potential
There is ongoing research into the anticancer properties of carbamate derivatives. While direct studies on this compound are scarce, related compounds have demonstrated cytotoxic effects on cancer cell lines.
Table 1: Summary of Biological Activities
Toxicological Considerations
The safety profile of this compound is crucial for its application in agriculture and medicine. Carbamates are known to exhibit toxicity through their mechanism of AChE inhibition, leading to accumulation of acetylcholine at synapses. This can result in symptoms ranging from mild neurological effects to severe toxicity depending on exposure levels .
Properties
IUPAC Name |
ethyl N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c1-4-13-8(11)10-7-9(2,12)5-6-14-3/h12H,4-7H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWSREMYLITEDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC(C)(CCSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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